molecular formula C23H17FN4O2S B5500288 3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B5500288
M. Wt: 432.5 g/mol
InChI Key: OABQDTKYSGVZBF-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions including intramolecular nucleophilic aromatic fluoride displacement, as seen in the synthesis of related thieno[4,3,2-ef][1,4]benzoxazepine compounds (Tomer, Shutske, & Friedrich, 1997). Additionally, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution (S(N)V) reactions of gem-difluoroenamides has been explored (Meiresonne, Verniest, De Kimpe, & Mangelinckx, 2015).

Molecular Structure Analysis

The molecular structure of compounds in this family often involves complex ring systems and substituents. The crystal structures of analogues like 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine have been examined, revealing isomorphism with variations in unit-cell dimensions and intermolecular interactions (Acosta et al., 2009).

Chemical Reactions and Properties

These compounds typically exhibit a variety of chemical reactions due to their complex structure. For instance, the nucleophilic aromatic substitution and other specific reactions are integral to their chemical behavior (Das, Borah, & Das, 2019).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel heterocyclic compounds often involves intricate reactions that can lead to the discovery of compounds with unique properties. For instance, the synthesis of thieno[4,3,2-ef][1,4]benzoxazepine derivatives illustrates the complexity and creativity involved in creating compounds with potential applications in material science and pharmaceutical research (Tomer, Shutske, & Friedrich, 1997). These synthetic routes may offer insights into methodologies that could be applied to synthesize compounds like 3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, showcasing the importance of chemical synthesis in the exploration of new therapeutic agents or materials.

Biological Activities

Research into the biological activities of structurally complex compounds reveals their potential for various applications. For example, compounds with the benzoxazepine core have been investigated for their antiviral activities, indicating the potential of such structures in developing antiviral agents (Kato, Sugino, & Endo, 1966). Additionally, the study of fluorinated compounds in the synthesis of heterocycles highlights the role of fluorine in modulating the biological activity of pharmaceutical compounds, suggesting that fluorine-containing compounds like the one could have significant biological activities (Pashkevich, Filyakova, Ratner, & Khomutov, 1998).

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-[(E)-2-(furan-2-yl)ethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2S/c24-18-9-3-1-6-15(18)14-31-23-26-22-21(27-28-23)17-8-2-4-10-19(17)25-20(30-22)12-11-16-7-5-13-29-16/h1-13,20,25H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQDTKYSGVZBF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C=CC5=CC=CO5)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)/C=C/C5=CC=CO5)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide

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